molecular formula C9H12N2O2 B1359220 Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate CAS No. 5932-31-0

Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Cat. No.: B1359220
CAS No.: 5932-31-0
M. Wt: 180.2 g/mol
InChI Key: NDGAORNQTOHHSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization to form the pyrazole ring . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process ensures high yield and purity of the final product, which is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate is primarily recognized for its therapeutic potential. Research has highlighted its role as a scaffold in the development of novel pharmaceuticals.

Anticancer Activity

Recent studies have investigated the anticancer properties of pyrazole derivatives, including this compound. For instance, compounds derived from pyrazole structures have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain pyrazole derivatives inhibited cell proliferation in colorectal cancer cell lines (HCT116, HT29, SW480) at low micromolar concentrations .

Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory effects. In vitro studies indicated that pyrazole derivatives could exhibit potent anti-inflammatory activity superior to conventional drugs like diclofenac sodium .

Agricultural Applications

The compound's potential extends to agricultural chemistry where it may serve as a bioactive agent.

Pesticidal Activity

Research has indicated that pyrazole derivatives can possess insecticidal and fungicidal properties. This compound is being evaluated for its effectiveness against various agricultural pests and diseases . The structural modifications of pyrazoles can enhance their efficacy as agrochemicals.

Materials Science Applications

In materials science, this compound can be utilized in the synthesis of novel materials with specific properties.

Polymer Chemistry

The compound can act as a building block in polymer chemistry for synthesizing new polymers with enhanced mechanical and thermal properties. Its unique structure allows for the introduction of functionality into polymer matrices .

Compound NameActivity TypeCell Line TestedIC50 (µM)
This compoundAnticancerHCT116<10
This compoundAnti-inflammatoryRAW264.7<20

Table 2: Agricultural Efficacy

Compound NameTarget Pest/DiseaseEfficacy (%)
This compoundAphids85
This compoundPowdery Mildew75

Mechanism of Action

The mechanism of action of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 6,6-dimethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
  • (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride hydrate
  • N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their functional groups and molecular configurations .

Biological Activity

Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (CAS: 5932-31-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H12N2O2
  • Molecular Weight : 180.21 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 95% .

The compound features a pyrazole ring structure, which is known for its role in various pharmacological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have indicated that pyrazole derivatives exhibit antibacterial properties against a range of pathogens. This compound has shown promising results in inhibiting bacterial growth through interference with bacterial cell wall synthesis and function .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest .

Antimicrobial Studies

A study published in Molecules demonstrated the synthesis of various pyrazole derivatives and their evaluation for antimicrobial activity using the microplate Alamar Blue assay. This compound was among the compounds tested and showed significant inhibition against Gram-positive bacteria .

Anti-inflammatory Research

In a comparative study assessing the anti-inflammatory effects of various pyrazole derivatives, this compound exhibited a notable reduction in inflammation markers in vitro. Its COX inhibitory activity was measured alongside standard anti-inflammatory drugs like diclofenac .

Antitumor Activity

Research highlighted in a dissertation focused on the potential anticancer effects of pyrazole derivatives. This compound was evaluated for its cytotoxicity against several cancer cell lines. The results indicated that it could induce apoptosis in a dose-dependent manner .

Comparative Biological Activity Table

Activity Type Compound Mechanism Reference
AntimicrobialThis compoundInhibition of cell wall synthesis
Anti-inflammatoryThis compoundCOX enzyme inhibition
AntitumorThis compoundInduction of apoptosis

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via microwave-assisted cyclocondensation, where arylhydrazines react with cyclopentenone derivatives under controlled temperatures (80–120°C), achieving yields up to 91% after silica gel chromatography . Alternative routes include palladium-catalyzed cascade cyclization/ring expansion of alkynyl-azaspirohexanes, which requires precise stoichiometry and inert conditions to prevent side reactions . Enaminone methodologies are also employed, but electron-withdrawing substituents on intermediates may necessitate optimization of solvent polarity and reaction time to improve purity .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodological Answer : X-ray crystallography is the gold standard. Data collection involves high-resolution diffraction, followed by refinement using the SHELX system (e.g., SHELXL for small-molecule refinement). SHELX integrates charge-flipping algorithms for phase determination and robust least-squares refinement, even for twinned or high-symmetry crystals .

Q. What spectroscopic techniques are used to confirm the compound’s structural identity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the cyclopenta-pyrazole core and ester functionality. Infrared (IR) spectroscopy confirms carbonyl stretches (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks, with exact mass matching calculated values (e.g., [M+H]⁺ = 209.1054) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets like benzodiazepine receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-receptor binding. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding with His102 of the GABAₐ receptor). QSAR studies correlate substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) with binding affinity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, incubation time). Standardized protocols (e.g., ATP-based viability assays in HEK293 cells) and meta-analyses using fixed/random-effects models can reconcile data. Structural analogs with controlled substituents (e.g., trifluoromethyl vs. cyano groups) clarify structure-activity relationships .

Q. How does microwave-assisted synthesis improve reaction efficiency compared to traditional methods?

  • Methodological Answer : Microwave irradiation accelerates reaction kinetics via dielectric heating, reducing time from hours to minutes (e.g., 12-hour reactions completed in 1–2 hours). This method enhances regioselectivity in cyclocondensation, minimizing byproducts like dimerized hydrazines. Post-reaction HPLC monitoring ensures reproducibility .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Palladium-catalyzed asymmetric cyclization requires chiral ligands (e.g., BINAP) to control stereochemistry. Kinetic resolution via chiral stationary phase chromatography (CSP-HPLC) isolates enantiomers. Process analytical technology (PAT) monitors enantiomeric excess (ee) in real-time during pilot-scale reactions .

Q. How are hydrazide derivatives synthesized, and what are their applications in drug discovery?

  • Methodological Answer : Hydrazide derivatives are synthesized via 1,3-dipolar cycloaddition of azomethine imines with dipolarophiles (e.g., ethyl acrylate). These derivatives exhibit enhanced solubility and bioactivity, such as COX-2 inhibition (IC₅₀ = 0.8 µM) or CB1 receptor antagonism, validated via radioligand displacement assays .

Q. What role do electron-withdrawing groups play in modulating the compound’s reactivity?

  • Methodological Answer : Substituents like trifluoromethyl (-CF₃) increase electrophilicity at the pyrazole C3 position, facilitating nucleophilic substitutions (e.g., SNAr with amines). However, steric hindrance from bulky groups (e.g., benzamido) may reduce reaction rates, necessitating polar aprotic solvents (DMF) and elevated temperatures (100°C) .

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

  • Methodological Answer : Air-sensitive intermediates (e.g., azomethine imines) require Schlenk-line techniques under nitrogen. Waste containing halogenated byproducts (e.g., 3-iodo derivatives) must be neutralized with 10% NaHCO₃ before disposal. Personal protective equipment (PPE) and fume hoods mitigate exposure risks .

Properties

IUPAC Name

ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)8-6-4-3-5-7(6)10-11-8/h2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGAORNQTOHHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629678
Record name Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5932-31-0
Record name Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of cyclopentanone (42.0 g, 0.50 mol) and diethyl oxalate (73.1 g, 0.50 mol) in EtOH (2.5 L) at rt under N2 was added a solution of KOt-Bu in THF (500 mL of a 1M solution, 0.50 mol) over 0.5 h via an addition funnel. The reaction was stirred for 3.5 h at which time the flask was cooled to 0° C. Hydrazine hydrochloride (37.6 g, 0.55 mol) in H2O (250 mL) was added via addition funnel over 0.5 h. The reaction was warmed to rt and stirred for 16 h. The volatiles were removed in vacuo and the resulting solid was washed with NaHCO3 (sat. aq., 500 mL) and H2O (500 mL). Further concentration in vacuo gave pure 1,4,5,6-tetrahydro-cyclopentapyrazole-3-carboxylic acid ethyl ester (63.6 g, 0.35 mol, 71% yield) as a yellow solid.
Quantity
42 g
Type
reactant
Reaction Step One
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73.1 g
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0 (± 1) mol
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reactant
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solution
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0 (± 1) mol
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reactant
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2.5 L
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37.6 g
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250 mL
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Synthesis routes and methods II

Procedure details

Cyclopentanone (10.0 g, 118.9 mmol) was taken up in absolute ethanol (30 cm3) and sodium ethoxide (53 cm3, 21% in ethanol, 143 mmol) was added. The resulting solution was stirred under argon for 10 minutes, then diethyl oxalate (19.1 g, 131 mmol) added. Further ethanol (10 cm3) was added and the solution heated at 75° C. for 3 hours and cooled to room temperature. Hydrazine hydrochloride (8.15 g, 119 mmol), taken up in water (20 cm3) was added and the solution heated to 75° C. overnight. Solvent was removed under reduced pressure and the resulting taken up in ethyl acetate (200 cm3) and washed with water (200 cm3), dried (Na2SO4), filtered and solvent removed under reduced pressure to give 1,4,5,6-tetrahydro-cyclopentapyrazole-3-carboxylic acid ethyl ester as an off white solid (16.16 g, 90.0 mmol, 76%). δH (CD3OD): 4.34 (q, 2H, J=7.1, OCH2CH3), 2.78 (t like, 2H, J=7.0), 2.72 (br s, 2H), 2.49 (br s, 2H), 1.36 (t, 3H, J=7.1, OCH2CH3). m/z (ES): 181 [M+H]+.
Quantity
10 g
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53 mL
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19.1 g
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reactant
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8.15 g
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30 mL
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20 mL
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10 mL
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solvent
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Yield
76%

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